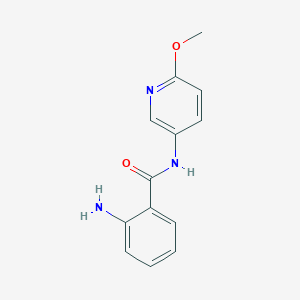

2-amino-N-(6-methoxypyridin-3-yl)benzamide

Description

2-(1H-Indol-3-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxoacetamide is a heterocyclic compound featuring an indole core linked via a 2-oxoacetamide group to a substituted 1,2-oxazole ring. The oxazole moiety is substituted at the 5-position with a 4-methoxyphenyl group, enhancing electronic and steric properties critical for biological interactions . The 2-oxoacetamide linker in this compound may facilitate hydrogen bonding with target proteins, while the methoxyphenyl group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-amino-N-(6-methoxypyridin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-12-7-6-9(8-15-12)16-13(17)10-4-2-3-5-11(10)14/h2-8H,14H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSOQMDKQXGSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-N-(6-methoxypyridin-3-yl)benzamide typically involves the reaction of 2-amino-benzamide with 6-methoxypyridine-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-amino-N-(6-methoxypyridin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

2-amino-N-(6-methoxypyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105) This compound replaces the 5-(4-methoxyphenyl)-1,2-oxazole group with a 4-fluorobenzyl moiety. However, the absence of the oxazole ring reduces conformational rigidity, possibly lowering target specificity compared to the parent compound .

2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide

Substituting the 4-methoxyphenyl-oxazole with a 5-methylisoxazole alters steric bulk and electronic distribution. Isoxazole’s oxygen atom may enhance solubility but reduce membrane permeability. This compound has been studied for kinase inhibition but lacks the methoxy group’s metabolic stability .

Analogues with Varied Substituents on the Aromatic Ring

- The dual methoxy groups (indole and phenyl) enhance π-π stacking with aromatic residues in enzyme active sites, as seen in crystallographic studies .

D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid)

This microtubule inhibitor shares the indole-glyoxylamide backbone but replaces the oxazole with a chlorobenzyl-pyridinyl group. D-24851 exhibits potent antitumor activity (complete regression in Yoshida sarcoma models) and lacks neurotoxicity, attributed to its unique binding site on tubulin. However, its chlorobenzyl group may increase hepatotoxicity risk compared to methoxyphenyl-containing analogues .

Analogues with Modified Linkers

- N-(3,4-Dimethylphenyl)-3-(3-methoxy-4-propen-2-oxyphenyl)prop-2-enamide Replacing the 2-oxoacetamide with a propenamide linker introduces conformational flexibility, which may reduce binding specificity.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP):

- Metabolic Stability: Methoxy groups in the target compound reduce CYP450-mediated oxidation compared to halogenated analogues like TCS 1105 .

Biological Activity

2-amino-N-(6-methoxypyridin-3-yl)benzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a methoxy-substituted pyridine, and a benzamide moiety. Its molecular formula is with a CAS number of 954259-38-2. The presence of the methoxy group enhances lipophilicity, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxypyridine moiety may engage in hydrophobic interactions. This dual interaction profile suggests a potential for modulating enzyme activities or receptor functions, which is critical for its therapeutic effects.

Antiviral Activity

Recent studies have indicated that similar compounds in the benzamide class exhibit antiviral properties. For instance, derivatives of benzamide have been shown to inhibit HIV replication by targeting viral infectivity factors (Vif). Although specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential activity against viral infections.

Anticancer Properties

Compounds with similar structures have demonstrated anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the pyridine ring is often associated with increased cytotoxicity against cancer cell lines. SAR studies have shown that modifications in the benzamide and pyridine components can enhance potency against specific cancer types.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the benzamide and pyridine moieties significantly influence biological activity:

| Compound Modification | Observed Activity |

|---|---|

| Methoxy substitution on pyridine | Increased lipophilicity and potential receptor binding affinity |

| Variation in the amino group | Altered interaction with target proteins, affecting potency |

These findings indicate that careful design of substituents can optimize the biological profile of related compounds.

Case Studies

- Antiviral Screening : In a study examining various benzamide derivatives for antiviral properties, compounds structurally related to this compound were tested against HIV. Some derivatives exhibited EC50 values in the low micromolar range, demonstrating significant antiviral activity while maintaining low cytotoxicity levels in human cell lines .

- Anticancer Activity : Research on related compounds has shown promising results in inhibiting cancer cell proliferation. For example, certain benzamide derivatives were effective against breast cancer cell lines, with IC50 values indicating potent cytotoxicity. The introduction of heteroatoms like nitrogen in the aromatic system was linked to enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.